Fluazifop

Weed Science Herbicide Efficacy Comparative Biology

Fluazifop (free acid) is the essential analytical standard for quantifying the primary soil metabolite of fluazifop-butyl herbicides. Unlike the rapidly hydrolyzed butyl ester, Fluazifop is relatively persistent, mandating its use for accurate environmental risk assessment and residue monitoring. It is the direct-acting form for in vitro ACCase inhibition assays (bypassing prodrug hydrolysis) and the specific tool for characterizing nuanced cross-resistance patterns in grass weeds. Procure high-purity Fluazifop for validated LC-MS/MS methods and dose-response studies.

Molecular Formula C15H12F3NO4
Molecular Weight 327.25 g/mol
CAS No. 69335-91-7
Cat. No. B150276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluazifop
CAS69335-91-7
SynonymsFluazifop;  2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid
Molecular FormulaC15H12F3NO4
Molecular Weight327.25 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
InChIKeyYUVKUEAFAVKILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluazifop (CAS 69335-91-7): Procurement & Technical Specifications for AOPP Graminicide Selection


Fluazifop (CAS 69335-91-7) is the free acid form and primary active metabolite of the aryloxyphenoxypropionate (AOPP) herbicide fluazifop-P-butyl . It functions as a systemic, post-emergence graminicide that selectively inhibits acetyl-CoA carboxylase (ACCase) in sensitive grass species . As a solid with a melting point of 97–100°C [1] and a calculated LogP of 3.74 , fluazifop is primarily utilized as an analytical reference standard for residue monitoring and environmental fate studies, rather than as a direct-use formulated herbicide . This guide is designed to provide procurement specialists and researchers with quantitative, comparator-based evidence to justify the selection of fluazifop over its closest chemical analogs for specific analytical and research applications.

Why Fluazifop (69335-91-7) Cannot Be Substituted with Other AOPP or CHD Graminicides in Analytical and Environmental Fate Studies


Substituting fluazifop with its more common commercial forms (e.g., fluazifop-P-butyl) or other AOPP herbicides (e.g., haloxyfop, quizalofop) is scientifically invalid for critical applications. Fluazifop is the specific, persistent soil metabolite formed after the rapid hydrolysis of fluazifop-butyl esters , and its distinct environmental behavior necessitates targeted monitoring [1]. Furthermore, cross-resistance patterns are not uniform across the ACCase inhibitor class; specific target-site mutations confer quantitatively different resistance factors to fluazifop compared to other AOPPs or cyclohexanediones (CHDs) like pinoxaden [2]. Using an alternative compound as an analytical surrogate or in a resistance monitoring program would therefore yield non-representative, potentially misleading data, undermining the validity of environmental risk assessments and herbicide stewardship strategies.

Fluazifop (69335-91-7): Quantitative Differentiation Evidence vs. Key Analogs


Comparative Efficacy Ranking Against Haloxyfop and Quizalofop on Perennial Quackgrass

A multi-year field study comparing five graminicides established a clear efficacy hierarchy on quackgrass (Elytrigia repens) in conventional tillage. On a unit active ingredient basis, the herbicides were ranked in order of decreasing activity: quizalofop ≥ haloxyfop > fluazifop > cloproxydim > sethoxydim [1]. This demonstrates that fluazifop occupies a specific, intermediate position within the AOPP class, being less potent than quizalofop or haloxyfop but more active than the cyclohexanediones (sethoxydim, cloproxydim) under these conditions.

Weed Science Herbicide Efficacy Comparative Biology

Differential Speed of Action: Fluazifop-P Exhibits Slower Transpiration Reduction vs. Haloxyfop and Quizalofop

In laboratory studies on quackgrass, the speed of physiological action varied significantly among AOPP herbicides. At application rates lower than 0.56 kg ae/ha, fluazifop-P reduced quackgrass transpiration and water usage less quickly and to a lesser extent than equivalent rates of haloxyfop and quizalofop [1]. While all three required a minimum of one week to reduce transpiration, the magnitude and rate of this reduction were comparatively lower for fluazifop-P at these sub-maximal doses.

Plant Physiology Herbicide Mode of Action Uptake Kinetics

Environmental Persistence Contrast: Fluazifop Acid Persists Significantly Longer than its Butyl Ester Prodrugs

The environmental behavior of fluazifop is fundamentally different from its commercial formulations. Fluazifop-butyl esters dissipate extremely rapidly in soil, with half-lives of enantiomers ranging from 0.136 to 2.7 days [1]. In contrast, fluazifop, the free acid metabolite, is relatively persistent in the environment [2]. This stark difference in degradation kinetics (hours/days vs. weeks/months) defines its distinct analytical application.

Environmental Fate Soil Chemistry Degradation Kinetics

Unique Resistance Profile: High Resistance Factor (181x) to Fluazifop Confers Only Partial Cross-Resistance to Pinoxaden (133x)

Resistance mechanisms are not uniform across ACCase inhibitors. Dose-response experiments on a johnsongrass (Sorghum halepense) accession from Arkansas revealed a resistance factor of 181 for fluazifop and 133 for pinoxaden, a CHD herbicide, relative to a susceptible population [1]. Molecular analysis showed that fluazifop resistance was predominantly associated with the Ile1781Leu mutation (75% of plants), while pinoxaden resistance was more strongly linked to the Ile2041Asn mutation (60% of plants) [1]. This indicates that while cross-resistance exists, the quantitative level and genetic basis differ.

Herbicide Resistance Molecular Biology ACCase Gene

Physicochemical Distinction: Fluazifop Acid is a Solid vs. Liquid Ester Formulations

Fluazifop (CAS 69335-91-7) is a solid at room temperature, with a reported melting point of 97–100°C [1] and a calculated density of 1.37 g/cm³ . This contrasts sharply with its principal commercial prodrug, fluazifop-P-butyl (CAS 79241-46-6), which is a light yellow liquid with a melting point of 5°C and a density of 1.21 g/cm³ [2]. This fundamental physical state difference dictates distinct handling, storage, and formulation requirements.

Analytical Chemistry Physical Properties Formulation Science

Fluazifop (CAS 69335-91-7): Recommended Research & Industrial Application Scenarios


Analytical Reference Standard for Environmental Residue Monitoring of Fluazifop-butyl Metabolites

Fluazifop is the essential analytical standard for quantifying the primary and persistent soil metabolite of fluazifop-butyl herbicides. Given that fluazifop-butyl esters dissipate rapidly (half-lives <3 days) [1], while fluazifop acid is relatively persistent [2], accurate environmental risk assessment requires targeted monitoring of this specific compound. Procurement of a high-purity fluazifop standard (e.g., PESTANAL grade) is mandatory for developing and validating LC-MS/MS or GC-MS methods in soil and water analysis.

Mechanistic Studies on ACCase Herbicide Cross-Resistance Patterns

Fluazifop is a critical tool compound for investigating the nuanced cross-resistance profiles of ACCase-inhibiting herbicides. Research demonstrates that a johnsongrass biotype exhibited a resistance factor of 181 to fluazifop but only 133 to pinoxaden, and these differences were linked to distinct ACCase mutations (Ile1781Leu vs. Ile2041Asn) [3]. Using fluazifop in dose-response assays and molecular studies is necessary to accurately characterize resistance mechanisms and design effective herbicide rotation strategies.

Reference Compound for Plant Physiology and Uptake Kinetics Assays

For time-course studies investigating the physiological effects of AOPP herbicides, fluazifop serves as a specific point of reference with a well-defined kinetic profile. Direct comparative data shows that fluazifop-P acts more slowly on reducing plant transpiration than haloxyfop or quizalofop at equivalent low rates [4]. This makes it a valuable comparator in assays designed to quantify differences in uptake, translocation, and the onset of physiological disruption among graminicides.

In Vitro ACCase Enzyme Inhibition Studies

Fluazifop is the direct-acting acid form of the herbicide and is therefore the appropriate compound for in vitro biochemical assays measuring the inhibition of acetyl-CoA carboxylase (ACCase) activity . Unlike the inactive butyl ester prodrug, fluazifop does not require hydrolysis to interact with the target enzyme, providing more direct and interpretable kinetic data (e.g., IC50 values) in cell-free enzyme assays.

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